molecular formula C39H67N3O12 B13787444 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;benzene-1,3-dicarboxylic acid;cyclohexanamine;hexanedioic acid;nonanedioic acid

3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;benzene-1,3-dicarboxylic acid;cyclohexanamine;hexanedioic acid;nonanedioic acid

Cat. No.: B13787444
M. Wt: 770.0 g/mol
InChI Key: ZRJCFJZEUPSIML-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine, benzene-1,3-dicarboxylic acid, cyclohexanamine, hexanedioic acid, and nonanedioic acid are a group of compounds with diverse chemical structures and properties. These compounds are used in various industrial and scientific applications due to their unique chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Material: 3-cyano-3,5,5-trimethylcyclohexanone.

    Reaction with Oxyammonia: The starting material reacts with oxyammonia in an organic solvent at temperatures ranging from 40°C to 80°C to form 3-cyano-3,5,5-trimethylcyclohexanone oxime.

    Hydrogenation: The oxime is then hydrogenated in the presence of liquid ammonia and a hydrogenation catalyst at temperatures between 50°C and 120°C and pressures of 5 MPa to 15 MPa to yield 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine.

Industrial Production Methods

The industrial production of 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine involves similar steps but on a larger scale, with optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes and nitriles.

    Reduction: It can be reduced to form amines and alcohols.

    Substitution: It undergoes substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like chlorine and bromine are commonly used.

Major Products

The major products formed from these reactions include oximes, nitriles, amines, and alcohols .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    3-Aminomethyl-3,5,5-trimethylcyclohexanol: A similar compound with an alcohol group instead of an amine group.

    1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane: A bicyclic compound with similar structural features.

    3-Cyano-3,5,5-trimethylcyclohexylamine: An aminonitrile derivative.

Uniqueness

3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine is unique due to its ability to act as a versatile curing agent and its wide range of applications in various fields, from industrial manufacturing to scientific research .

Properties

Molecular Formula

C39H67N3O12

Molecular Weight

770.0 g/mol

IUPAC Name

3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;benzene-1,3-dicarboxylic acid;cyclohexanamine;hexanedioic acid;nonanedioic acid

InChI

InChI=1S/C10H22N2.C9H16O4.C8H6O4.C6H13N.C6H10O4/c1-9(2)4-8(12)5-10(3,6-9)7-11;10-8(11)6-4-2-1-3-5-7-9(12)13;9-7(10)5-2-1-3-6(4-5)8(11)12;7-6-4-2-1-3-5-6;7-5(8)3-1-2-4-6(9)10/h8H,4-7,11-12H2,1-3H3;1-7H2,(H,10,11)(H,12,13);1-4H,(H,9,10)(H,11,12);6H,1-5,7H2;1-4H2,(H,7,8)(H,9,10)

InChI Key

ZRJCFJZEUPSIML-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)CN)N)C.C1CCC(CC1)N.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCCC(=O)O)CCCC(=O)O.C(CCC(=O)O)CC(=O)O

Related CAS

68584-17-8

Origin of Product

United States

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